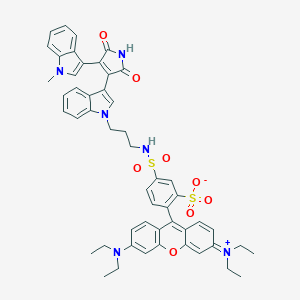
Rim-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rim-1 is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rim-1 involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the preparation of the xanthene core, followed by the introduction of the diethylamino and diethylazaniumylidene groups. The final steps involve the attachment of the indole and sulfonate groups. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to monitor and control reaction conditions would be essential to ensure consistency and quality. Additionally, the purification of the final product would involve techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Rim-1 can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxygenated derivatives, while reduction may yield different hydrogenated products. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
2.1. Neurotransmitter Release Mechanism
Rim-1 is essential for the proper functioning of voltage-dependent calcium channels (VDCCs). Studies have shown that this compound interacts with P/Q-type VDCCs, enhancing their localization at active zones and promoting neurotransmitter release . This interaction is crucial for maintaining synaptic strength and plasticity.
Key Findings:
- This compound enhances the clustering of VDCCs at presynaptic membranes .
- Genetic inactivation of this compound leads to reduced calcium current density and impaired neurotransmitter release .
2.2. Synaptic Plasticity
This compound plays a significant role in both short-term and long-term synaptic plasticity. It has been demonstrated that this compound is involved in the establishment of readily releasable pools of synaptic vesicles, which are vital for efficient neurotransmission during repetitive stimulation .
Case Study:
In hippocampal neurons, the deletion of this compound resulted in decreased action potential-driven calcium transients, indicating its role in facilitating synaptic responses .
Data Tables
Implications for Neurological Disorders
Research indicates that alterations in this compound function may contribute to various neurological disorders, including autism spectrum disorders and schizophrenia. Understanding this compound's role could lead to novel therapeutic strategies targeting synaptic dysfunction.
Future Research Directions
Further studies on this compound could explore:
- Its interactions with other synaptic proteins.
- The effects of pharmacological manipulation of this compound on synaptic function.
- Potential genetic studies to elucidate its role in neurodevelopmental disorders.
作用機序
The mechanism of action of Rim-1 involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its interaction with microbial cell membranes may contribute to its antimicrobial properties.
類似化合物との比較
When compared to similar compounds, Rim-1 stands out due to its unique structure and diverse range of applications. Similar compounds include:
Xanthene derivatives: These compounds share the xanthene core but differ in their functional groups, leading to different chemical and biological properties.
Indole derivatives: These compounds contain the indole moiety and are known for their wide range of biological activities.
Sulfonate derivatives: These compounds contain the sulfonate group and are often used in industrial applications due to their chemical stability and reactivity.
特性
CAS番号 |
150206-04-5 |
|---|---|
分子式 |
C51H50N6O8S2 |
分子量 |
939.1 g/mol |
IUPAC名 |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C51H50N6O8S2/c1-6-55(7-2)32-19-22-37-44(27-32)65-45-28-33(56(8-3)9-4)20-23-38(45)47(37)39-24-21-34(29-46(39)67(62,63)64)66(60,61)52-25-14-26-57-31-41(36-16-11-13-18-43(36)57)49-48(50(58)53-51(49)59)40-30-54(5)42-17-12-10-15-35(40)42/h10-13,15-24,27-31,52H,6-9,14,25-26H2,1-5H3,(H-,53,58,59,62,63,64) |
InChIキー |
DOSMHBDKKKMIEF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)S(=O)(=O)[O-] |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)S(=O)(=O)[O-] |
Key on ui other cas no. |
150206-04-5 |
同義語 |
im 1 rim-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















